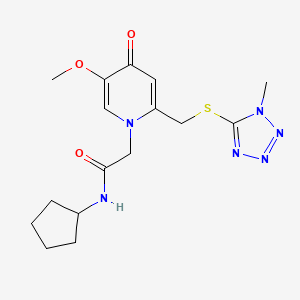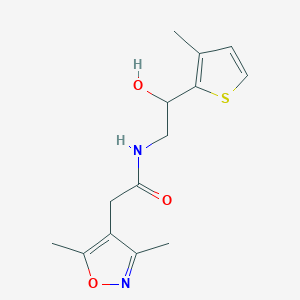
2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxybenzyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxybenzyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C25H19ClN4O3S and its molecular weight is 490.96. The purity is usually 95%.
BenchChem offers high-quality 2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxybenzyl)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxybenzyl)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
- Antimicrobial Activity: Some quinazolinone derivatives, which include structures related to the specified compound, have shown significant antimicrobial activity. For instance, compounds with quinazolin-4-one and 1,3,4-oxadiazole moieties have demonstrated good to moderate activity against various microorganisms, including Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, Aspergillus niger, and Fusarium oxysporum (Gupta et al., 2008). Similar compounds also showed significant antibacterial properties against Gram-positive and Gram-negative bacteria (Desai et al., 2021).
Anti-Inflammatory and Analgesic Activities
- Anti-Inflammatory and Analgesic Properties: Schiff bases of quinazolin-4-one-linked 1,3,4-oxadiazoles have been evaluated for their analgesic and anti-inflammatory activities in animal studies. Certain derivatives demonstrated potent activities, suggesting the therapeutic potential of these compounds in pain and inflammation management (Dewangan et al., 2017).
Anticancer Properties
- Cytotoxic Evaluation: Quinazolinone-1,3,4-oxadiazole derivatives have been assessed for their cytotoxic effects against cancer cell lines. Some compounds showed remarkable cytotoxic activity, particularly against the HeLa cell line, indicating potential applications in cancer therapy (Hassanzadeh et al., 2019).
Enzyme Inhibition
- Lipase and α-Glucosidase Inhibition: The compound is structurally similar to those evaluated for enzyme inhibition properties. Specific derivatives showed promising anti-lipase and anti-α-glucosidase activities, which could be relevant in the treatment of conditions like obesity and diabetes (Bekircan et al., 2015).
Nematocidal Activity
- Nematocidal Effects: Derivatives containing 1,2,4-oxadiazole and 1,3,4-thiadiazole amide groups showed notable nematocidal activities, suggesting potential use in agricultural applications (Liu et al., 2022).
Propriétés
IUPAC Name |
2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(2-methoxyphenyl)methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN4O3S/c1-32-21-9-5-2-6-17(21)14-30-24(31)19-7-3-4-8-20(19)27-25(30)34-15-22-28-23(29-33-22)16-10-12-18(26)13-11-16/h2-13H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVUKFGZBCNWMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2512386.png)
![2-Chloro-N-[(1-methyl-3,4-dihydro-2H-quinolin-4-yl)methyl]propanamide](/img/structure/B2512388.png)
![1-[4-(3-Ethyl-3-hydroxypiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2512389.png)
![2-Chloro-1-(3,5-dihydro-2H-pyrido[3,2-f][1,4]oxazepin-4-yl)propan-1-one](/img/structure/B2512391.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2512393.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamide](/img/structure/B2512395.png)
![N-[(4-cyclohexyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2512397.png)

![N-[2-(Azepan-1-yl)-2-oxoethyl]-N-ethyl-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2512399.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine](/img/structure/B2512402.png)

![2-(4-Isopropylphenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2512406.png)

![4-methyl-2-{[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}pentanoic acid](/img/structure/B2512409.png)